[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNPA and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
MNPA acts as a fluorescent probe for the detection of NO by undergoing a chemical reaction with NO to form a fluorescent product. The mechanism of this reaction involves the cleavage of the ester group of MNPA by NO, which results in the release of a fluorescent molecule. The fluorescence intensity of the product is proportional to the concentration of NO, allowing for the quantitative detection of NO in living cells.
Biochemical and Physiological Effects:
MNPA has been found to have a low toxicity profile and does not interfere with the normal physiological processes of living cells. The use of MNPA as a fluorescent probe for the detection of NO has been shown to be effective in various cell types, including endothelial cells, macrophages, and neurons. MNPA has also been found to be stable under physiological conditions, making it suitable for long-term imaging studies.
Advantages and Limitations for Lab Experiments
The use of MNPA as a fluorescent probe for the detection of NO in living cells has several advantages over other methods, including high sensitivity, specificity, and real-time imaging capability. However, there are also some limitations to the use of MNPA, including the need for specialized equipment and expertise for its synthesis and imaging, as well as its limited application to the detection of NO.
Future Directions
For the use of MNPA in scientific research include its application to the detection of other ROS/RNS in living cells and its potential use as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of MNPA involves the reaction of 3-nitro-1H-pyrazole with ethyl chloroacetate in the presence of a base. The resulting intermediate is then hydrolyzed to obtain MNPA. This synthesis method has been optimized to yield high purity and high yield of MNPA.
Scientific Research Applications
MNPA has been found to have potential applications in scientific research, including as a fluorescent probe for the detection of nitric oxide (NO) in living cells. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The detection of NO in living cells is important for understanding its biological functions and pathophysiological roles in various diseases.
properties
IUPAC Name |
2-(4-methoxycarbonyl-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-16-7(13)4-2-9(3-5(11)12)8-6(4)10(14)15/h2H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPDECGJDMLGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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